Cas no 37699-43-7 (2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium)
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dimethyl-4-Nitropyridine N-Oxide
- 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE
- 2,3-Dimethyl-4-Nitro-N-Oxide
- 4-Nitro-2,3-lutidine-N-oxide
- 2,3-DIMETHYL-4-NITROPYRIDINE 1-OXIDE
- 4-nitro-2,3-dimethylpyridine n oxide
- 4-Nitro-2,3-lutidine
- 2,3-dimethyl-4-nitro-pyridin1-oxide
- 2,3-dimethyl-4-nitro-pyridine oxide
- 2,3-Dimethyl-4-nitropyridine-N
- 3-DiMethyl-4-Nitropyridine N-Oxide
- 4-nitro-2,3-dimethylpyridine 1-oxide
- 4-NITRO-2,3-DIMETHYLPYRIDINE N-OXIDE
- 4-Nitro-2,3-lutidine N-Oxide
- 2,3-Lutidine,4-nitro-, 1-oxide (7CI)
- Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
- 2,3-dimethyl-4-nitropyridin-1-ium-1-olate
- 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium
- 2,3-Dimethyl-4-nitro-pyridine 1-oxide
- 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
- PubChem20733
- DTXSID50191134
- V7T97WM6BA
- EN300-226256
- Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide; 2,3-Lutidine, 4-nitro-, 1-oxide (7CI); 2,3-Dimethyl-4-nitro-1-oxidopyridin-1-ium; 2,3-Dimethyl-4-nitropyridine 1-oxide; 2,3-Dimethyl-4-nitropyridine N-oxide; 4-Nitro-2,3-dimethylpyridine N-oxide
- SCHEMBL539611
- FT-0609698
- F11238
- D2905
- BRN 1569438
- UNII-V7T97WM6BA
- 2,3-Dimethyl-4-nitro-pyridine 1-oxide;2,3-Dimethyl-4-Nitropyridine N-Oxide
- 37699-43-7
- CS-0135023
- DIMETHYL-4-NITROPYRIDINE 1-OXIDE, 2,3-
- GS-6808
- NS00030270
- 2,3-dimethyl-4-nitropyridine-1-oxide
- Lansoprazole Impurity 21
- CFMTVTYBZMKULI-UHFFFAOYSA-N
- 2,3-dimethyl-4-nitropyridin-N-oxide
- 4-Nitro-2,3-lutidine N-oxide, 97%
- A6436
- MFCD00065172
- SY014302
- W-202546
- AC-1174
- AKOS015842336
- 4-Nitro-2,3-lutidine-N-oxide,98%
- DB-019781
-
- MDL: MFCD00065172
- Inchi: 1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3
- InChI Key: CFMTVTYBZMKULI-UHFFFAOYSA-N
- SMILES: [O-][N+]1C=CC(=C(C)C=1C)[N+](=O)[O-]
- BRN: 1569438
Computed Properties
- Exact Mass: 168.05300
- Monoisotopic Mass: 168.05349212 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Molecular Weight: 168.15
- Topological Polar Surface Area: 71.3
Experimental Properties
- Color/Form: solid
- Density: 1.3722 (rough estimate)
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 297.07°C (rough estimate)
- Flash Point: 197.7℃
- Refractive Index: 1.5200 (estimate)
- PSA: 71.28000
- LogP: 2.16330
- Sensitiveness: Easily absorb moisture
- Solubility: Not determined
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H341
- Warning Statement: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:UT2807000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium Pricemore >>
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37699-43-7 | 97% | 1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N135488-100g |
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37699-43-7 | 98% | 100g |
¥217 | 2024-05-23 |
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium Suppliers
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
Introduction to 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium (CAS No. 37699-43-7) in Modern Chemical Research
The compound 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium, identified by the CAS number 37699-43-7, represents a fascinating molecule with significant implications in the field of organic synthesis and medicinal chemistry. Its unique structural features, including a nitro group and an oxido-pyridinium core, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This article explores the compound's chemical properties, synthetic pathways, and its emerging applications in contemporary research.
In recent years, the demand for specialized heterocyclic compounds has surged due to their diverse biological activities. The nitro-pyridinium derivatives have garnered particular attention for their potential as bioactive scaffolds. The presence of both electron-withdrawing and electron-donating groups in 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium enhances its reactivity, making it a versatile building block for further functionalization. Researchers have leveraged this compound to design molecules with enhanced binding affinity to biological targets, such as enzymes and receptors.
The synthesis of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium involves a multi-step process that typically begins with the nitration of a pyridine precursor. The introduction of the nitro group at the 4-position is critical, as it influences the compound's electronic properties and subsequent reactivity. Advanced synthetic techniques, such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions, have been employed to optimize yields and purity. These methods align with the growing emphasis on green chemistry principles, ensuring minimal environmental impact.
One of the most compelling aspects of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium is its role in medicinal chemistry. The oxido-pyridinium moiety serves as a privileged scaffold for drug discovery due to its ability to interact with biological systems through multiple mechanisms. Recent studies have demonstrated its utility in developing inhibitors for therapeutic targets associated with neurological disorders. The nitro group further contributes to its pharmacological potential by enabling redox-active properties, which are increasingly recognized for their role in modulating disease pathways.
The compound's structural motif has also found applications in material science. Researchers are exploring its use as a precursor for advanced polymers and coordination complexes with tailored electronic properties. The nitro group's ability to participate in metal coordination has led to innovative materials with applications in catalysis and electronics. These findings underscore the broad utility of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium beyond traditional pharmaceutical contexts.
From a computational chemistry perspective, 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium has been extensively studied using density functional theory (DFT) and molecular dynamics simulations. These approaches have provided insights into its electronic structure and intermolecular interactions, guiding the design of more effective derivatives. The integration of machine learning algorithms has further accelerated this process by predicting optimal synthetic routes and predicting biological activity based on structural features.
The future prospects for 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium are promising, with ongoing research focusing on expanding its applications in drug discovery and materials science. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced functionalities. As our understanding of molecular interactions deepens, compounds like 37699-43-7 will continue to play a pivotal role in advancing chemical innovation.
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